molecular formula C13H15N3O3 B2410602 3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone CAS No. 343375-74-6

3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone

Cat. No.: B2410602
CAS No.: 343375-74-6
M. Wt: 261.281
InChI Key: DMEHJAKXNVOKBN-KTKRTIGZSA-N
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Description

3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 . It is also known by its synonyms, which include 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-(4-nitrophenyl)- and (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinone ring with a dimethylamino)methylene group at the 3-position and a 4-nitrophenyl group at the 1-position .

Scientific Research Applications

  • Redox-Denitration Reaction : A study by Rees & Tsoi (2000) reports a redox-denitration reaction involving a similar compound, where the methylene group is oxidized and the nitro group disappears. This reaction could be relevant for the transformation of "3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone" (Rees & Tsoi, 2000).

  • Synthesis of Pyrazolopyridines : El‐Borai et al. (2013) discussed the synthesis of pyrazolopyridine derivatives using a compound structurally similar to "this compound." This research could indicate potential pathways for synthesizing novel compounds (El‐Borai et al., 2013).

  • Baylis-Hillman Chemistry : Singh, Kanojiya, & Batra (2006) describe the reduction of the secondary nitro group in similar compounds using Baylis–Hillman chemistry, which could be applicable to "this compound" for creating substituted pyrrolidinones (Singh, Kanojiya, & Batra, 2006).

  • Cyclooxygenase-2 Inhibitor Studies : Research by Al-Hourani et al. (2016) on a structurally similar compound examined its synthesis and potential as a cyclooxygenase-2 inhibitor. This suggests potential medicinal applications for similar compounds (Al-Hourani et al., 2016).

  • Nonlinear Optical Properties : Naseema et al. (2010) studied the nonlinear optical properties of compounds including one similar to "this compound." This research indicates potential applications in optical devices (Naseema et al., 2010).

  • Electrochemical Behaviour : A study by David et al. (1995) on the electrochemical behavior of a related compound in a protic medium could provide insights into the electrochemical properties of "this compound" (David et al., 1995).

  • Cycloaddition and Michael-Type Reactions : Research by Walsh et al. (1988) on "6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil," which undergoes cycloaddition and Michael-type reactions, could be relevant for understanding the reactivity of "this compound" in similar reactions (Walsh et al., 1988).

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-(4-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14(2)9-10-7-8-15(13(10)17)11-3-5-12(6-4-11)16(18)19/h3-6,9H,7-8H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHJAKXNVOKBN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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